molecular formula C19H16N6O2S B2516953 Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1203201-94-8

Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2516953
CAS RN: 1203201-94-8
M. Wt: 392.44
InChI Key: XOQNEWXGNLRARV-UHFFFAOYSA-N
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Description

The compound "Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone" is a complex molecule that incorporates several heterocyclic components such as benzo[c]thiadiazole, furan, pyridazine, and piperazine. These structural motifs are known to impart a variety of biological activities, which makes the compound an interesting subject for pharmacological studies.

Synthesis Analysis

The synthesis of related benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been reported, where these compounds were designed and synthesized as potential anti-mycobacterial agents . The synthesis involved the preparation of benzo[d]thiazole-2-carboxamides, which share a similar benzo[d]thiazole core with the compound . Although the exact synthesis of the compound "this compound" is not detailed, the methodologies used for related structures could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazol-5-yl derivatives is characterized by the presence of a benzo[c]thiadiazole core, which is a bicyclic system containing sulfur and nitrogen atoms. This core is known to interact with biological targets through various non-covalent interactions. In a related study, the molecular docking of benzimidazolone derivatives, which also contain a heterocyclic core, demonstrated interactions with key residues of the urease enzyme . This suggests that the compound may also exhibit specific interactions with biological targets due to its molecular structure.

Chemical Reactions Analysis

The furan moiety present in the compound can undergo a variety of chemical reactions. For instance, furan-2-yl(phenyl)methanol derivatives have been shown to participate in aza-Piancatelli rearrangement reactions to yield benzo[b][1,4]thiazine derivatives . This indicates that the furan component of the compound could be reactive under certain conditions, potentially leading to the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its heterocyclic components and functional groups. For example, the presence of the piperazine ring could affect the compound's solubility and basicity, while the benzo[c]thiadiazole core might contribute to its electronic properties and stability. The trifluoromethyl group in related benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been associated with low cytotoxicity and good anti-mycobacterial activity , suggesting that substituents on the core structure can significantly impact the compound's biological properties.

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have been dedicated to synthesizing novel compounds that include the benzo[c][1,2,5]thiadiazol motif or structurally related heterocycles, aiming at exploring their chemical properties and potential applications. For instance, Abdelhamid et al. (2012) synthesized a series of heterocyclic compounds incorporating naphtho[2,1-b]furan and pyrazole derivatives, indicating a diverse approach towards creating bioactive molecules with potential therapeutic applications A. Abdelhamid, S. A. Shokry, Sayed M. Tawfiek, Journal of Heterocyclic Chemistry, 2012. Additionally, the design and synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, showcasing the versatility of such scaffolds in drug discovery S. Pancholia et al., European Journal of Medicinal Chemistry, 2016.

Biological Activities and Applications

The synthesized compounds have been subjected to various biological evaluations to determine their potential therapeutic applications. For example, the aforementioned study by Pancholia et al. demonstrated that several benzo[d]thiazol-2-yl(piperazin-1-yl)methanones exhibited significant anti-tubercular activity, highlighting their potential as novel anti-mycobacterial agents S. Pancholia et al., European Journal of Medicinal Chemistry, 2016. Moreover, novel heterocyclic compounds involving the furan moiety have been developed, with studies evaluating their antimicrobial activities, suggesting the broad applicability of such compounds in addressing different microbial infections G. K. Patel, H. S. Patel, P. Shah, Organic Chemistry: An Indian Journal, 2015.

Future Directions

The development of boron-based heterocycles, such as benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, as potential therapeutic agents is a promising area of research . These compounds are being studied for their potential as anticancer agents targeting tumor hypoxia . The biological studies of these compounds are currently underway .

Mechanism of Action

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c26-19(13-3-4-14-16(12-13)23-28-22-14)25-9-7-24(8-10-25)18-6-5-15(20-21-18)17-2-1-11-27-17/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQNEWXGNLRARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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